Bienvenue dans la boutique en ligne BenchChem!

2-(2-methoxyphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide

Structural Verification QC/QA Isomer Authentication

2-(2-Methoxyphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide (Molecular Formula C18H15NO5, MW 325.3 g/mol) is a synthetic coumarin–phenoxyacetamide hybrid composed of a 2-oxo-2H-chromen-6-yl core tethered via an amide linkage to a 2-methoxyphenoxy acetyl moiety. Unlike the structurally isomeric 4-methoxyphenoxy analog (MW 325.32 g/mol; InChIKey NGFWQKXBUBFPSB) that carries the methoxy group in the para position , this compound places the electron-donating –OCH₃ group ortho to the phenoxy ether bridge (InChIKey JFQAYSGDJRBPRS).

Molecular Formula C18H15NO5
Molecular Weight 325.3 g/mol
Cat. No. B4448665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide
Molecular FormulaC18H15NO5
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
InChIInChI=1S/C18H15NO5/c1-22-15-4-2-3-5-16(15)23-11-17(20)19-13-7-8-14-12(10-13)6-9-18(21)24-14/h2-10H,11H2,1H3,(H,19,20)
InChIKeyJFQAYSGDJRBPRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-(2-Methoxyphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide: Structural Identity and Core Benchmarks


2-(2-Methoxyphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide (Molecular Formula C18H15NO5, MW 325.3 g/mol) is a synthetic coumarin–phenoxyacetamide hybrid composed of a 2-oxo-2H-chromen-6-yl core tethered via an amide linkage to a 2-methoxyphenoxy acetyl moiety . Unlike the structurally isomeric 4-methoxyphenoxy analog (MW 325.32 g/mol; InChIKey NGFWQKXBUBFPSB) that carries the methoxy group in the para position [1], this compound places the electron-donating –OCH₃ group ortho to the phenoxy ether bridge (InChIKey JFQAYSGDJRBPRS). This positional distinction alters the molecule's hydrogen-bonding landscape, conformational flexibility, and spectroscopic fingerprint – factors that directly impact solubility, target recognition, and reproducibility in structure–activity campaigns. The compound is supplied principally for non-human research applications . Evidence supporting its selection over generic, unpositioned coumarin–acetamide analogs is assembled below, with candid annotation of evidence strength where direct head-to-head data are lacking.

Why Unspecified Coumarin–Acetamide Scaffolds Cannot Substitute for 2-(2-Methoxyphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide


The class of N-(2-oxo-2H-chromen-6-yl)acetamides and related phenoxyacetamide–coumarin hybrids spans extraordinary functional diversity. Published structure–activity relationships show that even minor changes – relocating a single methoxy group from ortho to para, replacing –OCH₃ with –CH₃, or introducing halogen atoms – redirect biological target engagement from lipoxygenases to G-protein-coupled receptors, kinases, and glycosidases [1][2][3]. For the 2-methoxyphenoxy isomer specifically, the ortho substitution creates a unique spatial arrangement of the methoxy oxygen that is absent in the 4‑methoxyphenoxy benchmark; this difference is directly encoded in distinguishable InChIKeys and computed 13C NMR patterns [1][4]. Users who substitute a generic coumarin–acetamide core or the isomeric para‑methoxy compound risk misattributing observed biological activity or losing SAR resolution altogether. The quantitative evidence assembled below clarifies where the ortho‑methoxy variant occupies a measurably distinct performance envelope.

Quantitative Comparative Evidence for 2-(2-Methoxyphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide vs. Closest Analogs


Ortho- vs. Para-methoxy Isomeric Differentiation via Computed 13C NMR Pattern

The ortho-methoxy substitution in the target compound produces a distinct computed 13C NMR shielding environment relative to the para-methoxy isomer. The HOSE‑algorithm‑predicted 13C NMR spectrum for 2-(4‑methoxyphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide [1] displays chemical shifts for the phenoxy‑ring carbons that are symmetrically influenced by the para-OCH₃ group, whereas the ortho isomer inherently breaks this symmetry – the C‑1 and C‑2 carbons adjacent to the ether and methoxy substituents experience unique deshielding. The two compounds are fully separable by their InChIKeys (para: NGFWQKXBUBFPSB; ortho: JFQAYSGDJRBPRS) , enabling unambiguous retention-time or spectral discrimination in a laboratory setting.

Structural Verification QC/QA Isomer Authentication

Class‑Level 5‑Lipoxygenase Inhibitory Potency of 6‑Phenoxy‑Substituted Chromenes

In a seminal structure–activity relationship study of chromene‑based 5‑lipoxygenase (5‑LO) inhibitors, placement of a phenoxy or p‑fluorophenoxy substituent at the chromene 6‑position produced a dramatic increase in in vitro potency in the guinea‑pig PMN 5‑LO assay [1]. This SAR milestone establishes that the 6‑substituted phenoxy‑chromene scaffold – the precise architecture shared by the target compound – is critical for attaining nanomolar enzyme inhibition. While direct IC50 data for 2-(2‑methoxyphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide has not been publicly reported, the class‑level benchmark reveals that closely related 6‑phenoxy‑chromene hydroxamic acids and N‑hydroxyureas achieved IC50 values of 48–51 nM against 5‑LO, with oral ED50 values as low as 0.23 mg/kg in the ex vivo dog model and sustained >95% inhibition at early time points [1]. Compounds lacking the 6‑phenoxy substitution show substantially weaker 5‑LO engagement, underscoring the value of the 6‑phenoxy‑chromene pharmacophore core.

Inflammation 5-Lipoxygenase SAR Profiling

α‑Glucosidase Inhibitory Benchmark of Phenoxy–Coumarin–Acetamide Hybrids vs. Acarbose

2‑(4‑(bis(4‑hydroxy‑2‑oxo‑2H‑chromen‑3‑yl)methyl)phenoxy)-N‑(4‑bromophenyl)acetamide (7f), a structurally cognate phenoxy–coumarin–acetamide hybrid, inhibited α‑glucosidase with an IC50 of 41.73 ± 0.38 µM, approximately 18‑fold more potent than the clinical standard acarbose (IC50 = 750.0 ± 10.0 µM) [1]. This comparison illustrates that the phenoxy–acetamide‑linked coumarin architecture – shared in core by the target compound – can achieve substantial target‑based potency gains over a marketed drug. The target compound, featuring a single coumarin ring and an ortho‑methoxyphenoxy substitution, offers a structurally simplified analog that could help deconvolute the pharmacophoric contribution of the second coumarin unit present in 7f.

Diabetes α-Glucosidase Inhibitor Discovery

Functional Divergence from Halogenated and Methyl‑Substituted Phenoxy Analogs in Anticancer Phenotypic Screening

A published series of 2‑(substituted phenoxy)acetamide derivatives revealed that the specific nature of the phenoxy substituent dictates activity against distinct cancer cell lines [1]. Compound 3c, N‑(1‑(4‑chlorophenyl)ethyl)-2‑(4‑nitrophenoxy)acetamide, showed significant activity against MCF‑7 breast cancer and SK‑N‑SH neuroblastoma cells. Separately, halogenated coumarins (CMRN4, CMRN5) displayed potent cytotoxicity against UACC62 melanoma with quantifiable IC50 values [1]. The target compound combines the coumarin nucleus with a non‑halogenated, electron‑rich ortho‑methoxyphenoxy substituent, a substitution pattern that has not been profiled in these published screens. Systematically comparing the target compound with its 4‑methylphenoxy, 2,4‑dimethylphenoxy, and 4‑bromophenoxy analogs (all commercially listed) in a standardized MTT panel would quantify the contribution of the ortho‑methoxy motif to anticancer selectivity.

Anticancer Screening Phenotypic Profiling Analogue Benchmarking

Comparative Anti‑Inflammatory Potential of Coumarin–Acetamide Hybrids: Phenoxy Substitution Dictates Target Engagement

Published coumarin–acetamide derivatives have demonstrated anti‑inflammatory activity through dual mechanisms: 5‑LOX inhibition and attenuation of pro‑inflammatory cytokines [1][2]. The 7‑substituted coumarin series reported by Srivastava et al. yielded a lead compound (C6) with a 5‑LOX IC50 of 2.792 ± 0.243 nM, among the most potent coumarin‑based 5‑LOX inhibitors identified [2]. Meanwhile, chromen‑6‑yl acetamide derivatives have been shown to suppress TNF‑α and IL‑6 production in vitro . The target compound, bearing the phenoxy‑acetamide linker at the 6‑position of the chromenone ring, represents a hybrid of the phenoxy‑substituted chromene 5‑LOX pharmacophore [1] and the coumarin‑6‑yl acetamide anti‑inflammatory scaffold . No published study has directly compared the 2‑methoxyphenoxy variant with the 4‑methoxyphenoxy isomer in a cytokine‑release or enzyme‑inhibition assay, creating a data gap that can only be addressed by controlled procurement and testing of the authentic ortho isomer.

Anti-Inflammatory Lipoxygenase Cytokine Modulation

Comparative Physicochemical Landscape: LogP, Solubility, and Hydrogen‑Bonding Potential of Ortho‑ vs. Para‑Methoxy Isomers

Computational property predictions indicate that the ortho‑methoxy isomer possesses a distinct hydrogen‑bonding and solvation profile relative to the para‑methoxy analog. The ortho arrangement positions the methoxy oxygen in proximity to the phenoxy ether oxygen, enabling transient intra‑molecular O···H–C interactions that reduce the effective H‑bond acceptor surface area; the para isomer lacks this spatial proximity. This difference is reflected in predicted SlogP values (ortho isomer ≈ 1.39, para isomer ≈ 2.07) generated by the MMsINC database for closely related structural fragments [1][2]. The lower estimated lipophilicity of the ortho scaffold predicts improved aqueous solubility (higher logS) and potentially superior developability metrics. No experimental logD7.4 or thermodynamic solubility data for either isomer have been publicly disclosed, underscoring the need for controlled physchem characterization upon procurement.

Physicochemical Profiling ADME Prediction Isomer Comparison

Highest‑Impact Application Scenarios for 2‑(2‑Methoxyphenoxy)-N‑(2‑oxo‑2H‑chromen‑6‑yl)acetamide Based on Comparative Evidence


Construction of a Phenoxy‑Coumarin SAR Matrix for 5‑Lipoxygenase Inhibitor Optimization

The target compound's 6‑phenoxy‑chromene core places it directly within the privileged 5‑LOX pharmacophore defined by Satoh et al. [1]. Its ortho‑methoxy substitution is unprecedented in the published 5‑LOX literature, where all potent leads carry either unsubstituted phenoxy or p‑fluorophenoxy groups. Synthesizing a focused library around the ortho‑methoxyphenoxy motif and benchmarking IC50 values against the 48–51 nM lead compounds (CGS 23885, CGS 24891) would clarify whether the ortho‑electron‑donating group enhances, preserves, or diminishes 5‑LOX engagement. Given the ex vivo dog model validation available for the class, this scaffold represents one of the few chromene families with a defined translational path from enzyme assay to oral efficacy.

Deconvolution of the Phenoxy–Coumarin Pharmacophore for α‑Glucosidase Inhibition

The 18‑fold potency advantage of phenoxy–biscoumarin 7f over acarbose (IC50 41.73 vs. 750 µM) establishes the α‑glucosidase‑inhibitory potential of the phenoxy–coumarin–acetamide architecture [2]. The target compound, bearing a single coumarin ring, serves as a minimal‑element control to determine whether the second coumarin unit in 7f is indispensable for high potency. A direct comparison of the monomeric ortho‑methoxyphenoxy compound with the dimeric lead 7f would quantify the contribution of coumarin stoichiometry to enzyme inhibition, guiding medicinal‑chemistry resource allocation.

Physicochemical Benchmarking of Ortho‑ vs. Para‑Methoxy Isomers for ADME‑Guided Lead Selection

The predicted ΔSlogP of ≈ 0.68 between the ortho‑ and para‑methoxy isomers [3][4] is large enough to translate into differential membrane permeability, microsomal stability, and plasma protein binding. A side‑by‑side experimental characterization (logD7.4, kinetic solubility, Caco‑2 permeability, human liver microsome stability) of both isomers would generate a definitive data set to answer whether the ortho‑methoxy isomer indeed offers the developability advantage that its computational profile suggests. This comparison directly addresses a procurement decision: organizations with limited resources should prioritize the ortho isomer for ADME profiling if the goal is to maximize oral bioavailability.

Comprehensive Anticancer Profiling Across a Standardized Cell‑Line Panel

The structurally analogous halogenated coumarins CMRN4/CMRN5 showed quantifiable cytotoxicity against UACC62 melanoma, while compound 3c demonstrated activity against MCF‑7 and SK‑N‑SH cells [5]. The target compound represents the only non‑halogenated, ortho‑electron‑rich variant in this chemical space. Testing it head‑to‑head against the commercially available 4‑methylphenoxy, 2,4‑dimethylphenoxy, and 4‑bromophenoxy analogs in a unified MTT panel (MCF‑7, SK‑N‑SH, UACC62, HT‑29, and a normal fibroblast control) would produce the first quantitative selectivity profile for this substitution class, directly informing procurement choices for oncology drug‑discovery programs.

Quote Request

Request a Quote for 2-(2-methoxyphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.